6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one
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Description
6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H16N8O2 and its molecular weight is 340.347. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-pyridazin-6-one, is a potent inhibitor of the Neurokinin receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind to neuropeptides known as tachykinins. The primary role of these receptors is to mediate biological functions such as pain perception, smooth muscle contraction, and inflammatory responses.
Mode of Action
The compound interacts with its target, the Neurokinin receptor, by binding to it and inhibiting its function . This interaction results in the prevention of the downstream signaling cascade initiated by the receptor, thereby modulating the biological responses mediated by the receptor.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other triazolopyrazine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to exhibit anti-tumor activity against various cancer cell lines
Molecular Mechanism
Similar compounds have been found to inhibit c-Met kinase, suggesting that this compound may also interact with this enzyme .
Properties
IUPAC Name |
3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2/c1-10-17-20-14-13(16-4-5-23(10)14)21-6-8-22(9-7-21)15(25)11-2-3-12(24)19-18-11/h2-5H,6-9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCNZUQPHSPITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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